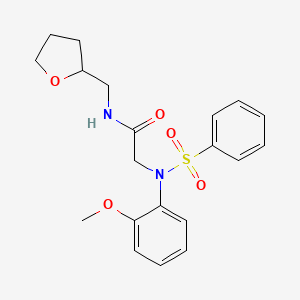![molecular formula C18H20ClNOS2 B3935013 2-(benzylthio)-N-{2-[(4-chlorophenyl)thio]ethyl}propanamide](/img/structure/B3935013.png)
2-(benzylthio)-N-{2-[(4-chlorophenyl)thio]ethyl}propanamide
Vue d'ensemble
Description
2-(benzylthio)-N-{2-[(4-chlorophenyl)thio]ethyl}propanamide, also known as BTEP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BTEP belongs to the class of allosteric modulators, which are compounds that bind to a specific site on a protein and modify its activity.
Mécanisme D'action
2-(benzylthio)-N-{2-[(4-chlorophenyl)thio]ethyl}propanamide binds to a specific site on the GluN2B subunit of the NMDA receptor, which is located outside the receptor's ion channel. This binding leads to a conformational change in the receptor, which enhances the activity of the receptor by increasing the affinity of the receptor for glutamate, the neurotransmitter that activates the receptor. This results in increased synaptic transmission and improved cognitive function.
Biochemical and Physiological Effects:
2-(benzylthio)-N-{2-[(4-chlorophenyl)thio]ethyl}propanamide has been shown to improve cognitive function in animal models by enhancing the activity of GluN2B-containing NMDA receptors. 2-(benzylthio)-N-{2-[(4-chlorophenyl)thio]ethyl}propanamide has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in synaptic plasticity and learning and memory. 2-(benzylthio)-N-{2-[(4-chlorophenyl)thio]ethyl}propanamide has been shown to have no effect on the activity of GluN2A-containing NMDA receptors, which are important for basic synaptic transmission.
Avantages Et Limitations Des Expériences En Laboratoire
2-(benzylthio)-N-{2-[(4-chlorophenyl)thio]ethyl}propanamide is a selective allosteric modulator of the GluN2B subunit of the NMDA receptor, which makes it a valuable tool for studying the activity of this receptor. 2-(benzylthio)-N-{2-[(4-chlorophenyl)thio]ethyl}propanamide has been shown to have no effect on the activity of GluN2A-containing NMDA receptors, which allows for the selective study of GluN2B-containing NMDA receptors. However, 2-(benzylthio)-N-{2-[(4-chlorophenyl)thio]ethyl}propanamide has a relatively short half-life, which can make it difficult to use in long-term experiments.
Orientations Futures
There are several future directions for the use of 2-(benzylthio)-N-{2-[(4-chlorophenyl)thio]ethyl}propanamide in scientific research. One direction is the study of the role of NMDA receptors in neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. 2-(benzylthio)-N-{2-[(4-chlorophenyl)thio]ethyl}propanamide has been shown to improve cognitive function in animal models of these disorders, and further research is needed to determine if 2-(benzylthio)-N-{2-[(4-chlorophenyl)thio]ethyl}propanamide can be used as a therapeutic agent for these disorders. Another direction is the development of more selective allosteric modulators of the GluN2B subunit of the NMDA receptor, which can be used to study the activity of this receptor with greater precision. Overall, 2-(benzylthio)-N-{2-[(4-chlorophenyl)thio]ethyl}propanamide is a valuable tool for studying the activity of GluN2B-containing NMDA receptors and has potential applications in the treatment of neurological disorders.
Applications De Recherche Scientifique
2-(benzylthio)-N-{2-[(4-chlorophenyl)thio]ethyl}propanamide has been used extensively in scientific research to study the activity of ionotropic glutamate receptors, which are important for synaptic transmission in the brain. 2-(benzylthio)-N-{2-[(4-chlorophenyl)thio]ethyl}propanamide is a selective allosteric modulator of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in learning and memory. 2-(benzylthio)-N-{2-[(4-chlorophenyl)thio]ethyl}propanamide has been shown to enhance the activity of GluN2B-containing NMDA receptors, leading to improved cognitive function in animal models. In addition, 2-(benzylthio)-N-{2-[(4-chlorophenyl)thio]ethyl}propanamide has been used to study the role of NMDA receptors in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy.
Propriétés
IUPAC Name |
2-benzylsulfanyl-N-[2-(4-chlorophenyl)sulfanylethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNOS2/c1-14(23-13-15-5-3-2-4-6-15)18(21)20-11-12-22-17-9-7-16(19)8-10-17/h2-10,14H,11-13H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVCHUUJKIDLXGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCSC1=CC=C(C=C1)Cl)SCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzylsulfanyl)-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-bromo-4-ethoxy-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3934932.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3934934.png)

![N~1~-[2-(benzylthio)ethyl]-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3934944.png)
![(4-methylphenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone](/img/structure/B3934963.png)

![3-[(4-chlorophenyl)thio]-N-(2-fluorophenyl)propanamide](/img/structure/B3934972.png)

![1-bromo-3-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B3934991.png)
![N-[(6-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}imidazo[2,1-b][1,3]thiazol-5-yl)methyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine](/img/structure/B3935009.png)
![8-[3-(2,4-dimethylphenoxy)propoxy]quinoline](/img/structure/B3935017.png)
![(4-chlorophenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone](/img/structure/B3935024.png)
![ethyl 3-[benzyl(methyl)amino]-2-cyclohexyl-3-oxopropanoate](/img/structure/B3935037.png)
